1-(3-chlorophenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(3-chlorophenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure substituted with a 3-chlorophenyl group and a 2-fluorobenzyl-benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the 2-fluorobenzyl group. The final step involves the formation of the pyrrolidin-2-one ring and the attachment of the 3-chlorophenyl group. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrrolidin-2-one moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives .
Scientific Research Applications
1-(3-chlorophenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-fluorobenzyl N-(3-chlorophenyl)carbamate
- 4-fluorobenzyl N-(3-chlorophenyl)carbamate
- 4-fluorobenzyl N-(2-chlorophenyl)carbamate
Uniqueness
1-(3-chlorophenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both benzimidazole and pyrrolidin-2-one moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H19ClFN3O |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C24H19ClFN3O/c25-18-7-5-8-19(13-18)28-15-17(12-23(28)30)24-27-21-10-3-4-11-22(21)29(24)14-16-6-1-2-9-20(16)26/h1-11,13,17H,12,14-15H2 |
InChI Key |
RWDSSDXRAFEYHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Origin of Product |
United States |
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